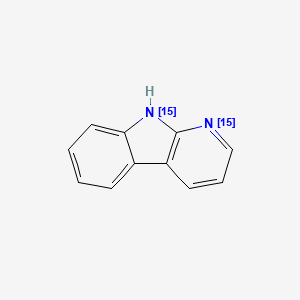

alpha-Carboline-15N2

Description

BenchChem offers high-quality alpha-Carboline-15N2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Carboline-15N2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-(115N)pyridino[2,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-2-6-10-8(4-1)9-5-3-7-12-11(9)13-10/h1-7H,(H,12,13)/i12+1,13+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMFPOGUJAAYHL-ULRYTFMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=C([15NH]2)[15N]=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isotopic Enrichment of α-Carboline-¹⁵N₂: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment of α-Carboline-¹⁵N₂, a crucial isotopically labeled compound utilized in various research applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies. While the precise isotopic enrichment of commercially available α-Carboline-¹⁵N₂ is lot-dependent and must be confirmed via the Certificate of Analysis (CoA) provided by the supplier, this document outlines the typical enrichment levels, the methodologies for its determination, and the synthetic strategies employed in its production.

Quantitative Data on Isotopic Enrichment

The isotopic enrichment of α-Carboline-¹⁵N₂ refers to the percentage of α-carboline molecules in which both nitrogen atoms are the ¹⁵N isotope. Commercially available α-Carboline-¹⁵N₂ is generally synthesized to achieve high isotopic purity. The expected and experimentally determined enrichment levels are critical for the quantitative accuracy of studies employing this molecule as an internal standard or tracer.

| Parameter | Typical Specification | Analytical Method |

| Stated Isotopic Enrichment | >98% | Mass Spectrometry |

| Chemical Purity | >98% | HPLC, LC-MS |

Note: The stated isotopic enrichment is a critical parameter that should always be verified from the lot-specific Certificate of Analysis.

Experimental Protocols

The determination of isotopic enrichment is a critical quality control step in the manufacturing and use of α-Carboline-¹⁵N₂. The primary techniques employed for this purpose are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotopic Enrichment Determination by Mass Spectrometry

Methodology:

-

Sample Preparation: A dilute solution of α-Carboline-¹⁵N₂ is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile). A corresponding solution of unlabeled α-carboline is prepared as a reference standard.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used to analyze the samples. The instrument is calibrated to ensure high mass accuracy.

-

Data Acquisition: The samples are introduced into the mass spectrometer, typically via direct infusion or liquid chromatography (LC). Mass spectra are acquired over the relevant m/z range. The unlabeled α-carboline will exhibit a molecular ion peak [M+H]⁺ at approximately m/z 169.076, while the fully labeled α-Carboline-¹⁵N₂ will show a peak at approximately m/z 171.070.

-

Data Analysis: The relative intensities of the ion peaks corresponding to the unlabeled (¹⁴N¹⁴N), partially labeled (¹⁴N¹⁵N), and fully labeled (¹⁵N¹⁵N) species are measured. The isotopic enrichment is calculated by determining the ratio of the abundance of the fully labeled species to the sum of the abundances of all isotopic species.

Isotopic Enrichment Determination by ¹⁵N NMR Spectroscopy

Methodology:

-

Sample Preparation: A concentrated solution of α-Carboline-¹⁵N₂ is prepared in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer equipped with a nitrogen-sensitive probe is used.

-

Data Acquisition: A one-dimensional ¹⁵N NMR spectrum is acquired. The presence of two distinct signals corresponding to the two nitrogen atoms in the α-carboline ring confirms the incorporation of the ¹⁵N label.

-

Data Analysis: While ¹⁵N NMR is excellent for confirming the positions of labeling, quantitative determination of enrichment is more challenging than with mass spectrometry. It is often used as a qualitative confirmation of labeling.

Synthesis and Analysis Workflow

The production and quality control of α-Carboline-¹⁵N₂ follows a well-defined workflow, from the selection of ¹⁵N-labeled starting materials to the final certification of isotopic enrichment.

Caption: Synthesis and analysis workflow for α-Carboline-¹⁵N₂.

Signaling Pathway Diagram (Hypothetical Application)

In a research context, α-Carboline-¹⁵N₂ could be used as an internal standard to quantify the levels of unlabeled α-carboline, a potential signaling molecule, in a biological system. The following diagram illustrates a hypothetical signaling pathway where α-carboline might act as a receptor antagonist.

Caption: Hypothetical signaling pathway with α-carboline as an antagonist.

An In-depth Technical Guide to the Physical and Chemical Properties of α-Carboline-15N2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of α-Carboline-15N2, an isotopically labeled form of the versatile heterocyclic compound α-carboline. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where precise analytical standards and tracers are required.

Core Physical and Chemical Properties

α-Carboline-15N2 is a stable, isotopically labeled version of α-carboline (9H-pyrido[2,3-b]indole), where both nitrogen atoms are replaced with the heavy isotope ¹⁵N. This labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, as it can be distinguished from its naturally occurring counterpart.[1]

Table 1: Physical and Chemical Properties of α-Carboline-15N2 and Unlabeled α-Carboline

| Property | α-Carboline-15N2 | Unlabeled α-Carboline | Reference |

| Molecular Formula | C₁₁H₈¹⁵N₂ | C₁₁H₈N₂ | [2] |

| Molecular Weight | 170.18 g/mol | 168.19 g/mol | [2] |

| CAS Number | 1189983-12-7 | 244-76-8 | [3] |

| Melting Point | Not experimentally determined; expected to be similar to the unlabeled compound. | 210-212 °C | [4] |

| Boiling Point | Not experimentally determined; expected to be similar to the unlabeled compound. | 373 °C | |

| Solubility | Not experimentally determined; expected to be similar to the unlabeled compound. | Slightly soluble in acetone, DMSO, and methanol (B129727) (with heating). | |

| Appearance | Light brown solid | Light brown solid | |

| XLogP3 | 2.9 | 2.9 | |

| Hydrogen Bond Donor Count | 1 | 1 | |

| Hydrogen Bond Acceptor Count | 2 | 2 | |

| Rotatable Bond Count | 0 | 0 | |

| Exact Mass | 170.06281805 Da | 168.06874832 Da | |

| Monoisotopic Mass | 170.06281805 Da | 168.06874832 Da | |

| Topological Polar Surface Area | 28.7 Ų | 28.7 Ų | |

| Heavy Atom Count | 13 | 13 |

Experimental Protocols

Synthesis of α-Carboline (Unlabeled)

The synthesis involves a two-step process starting from 2,3-dichloropyridine (B146566) and aniline (B41778).

Step A: Synthesis of 3-Chloro-N-phenyl-pyridin-2-amine

In a three-necked, round-bottomed flask, 2,3-dichloropyridine is reacted with aniline in the presence of palladium(II) acetate, triphenylphosphine, and sodium tert-butoxide in toluene (B28343). The mixture is heated to 100 °C for 16 hours. After cooling, the reaction is quenched with 2 M HCl, and the product is extracted into the acidic aqueous phase.

Step B: Synthesis of α-Carboline

The intermediate from Step A is cyclized to form α-carboline. This is achieved by reacting 3-Chloro-N-phenyl-pyridin-2-amine with palladium(II) acetate, triphenylphosphine, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in toluene. The mixture is heated, and upon completion, the product is purified by recrystallization from toluene to yield α-carboline as a light green solid.

A detailed, step-by-step protocol for this synthesis is available in Organic Syntheses, 2016, 93, 272-285.

Adaptation for ¹⁵N-Labeling:

To synthesize α-Carboline-15N2, one would need to start with ¹⁵N-labeled precursors. A potential strategy would involve the synthesis of [¹⁵N]-aniline and its reaction with 2,3-dichloropyridine containing a ¹⁵N atom in the pyridine (B92270) ring. The synthesis of ¹⁵N-labeled anilines and pyridines has been described in the literature, often starting from simple ¹⁵N sources like [¹⁵N]ammonia or [¹⁵N]glycine.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be used for the analysis of α-carboline.

-

Column: C18 column (e.g., Novapak C18, 150 mm × 3.9 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.

-

Detection: UV detection at an appropriate wavelength (e.g., 338 nm in acetonitrile).

This method should be suitable for the analysis of α-Carboline-15N2, as the isotopic labeling will not significantly alter its chromatographic behavior.

Mass Spectrometry (MS):

Due to the incorporation of two ¹⁵N atoms, the molecular ion of α-Carboline-15N2 will have a mass-to-charge ratio (m/z) that is two units higher than that of the unlabeled compound. This distinct mass difference allows for its use as an internal standard in quantitative MS-based assays.

Spectral Data

While specific experimental spectra for α-Carboline-15N2 are not publicly available, the following data for unlabeled α-carboline can be used as a reference.

¹H NMR (DMSO-d₆, 500 MHz): The proton NMR spectrum of α-carboline shows characteristic signals for the aromatic protons. The chemical shifts (δ) are approximately: 11.78 (s, 1H, NH), 8.49 (d, 1H), 8.43 (d, 1H), 8.16 (d, 1H), 7.54 (t, 1H), 7.47 (t, 1H), 7.24 (t, 1H), 7.20 (t, 1H).

¹³C NMR (DMSO-d₆, 125 MHz): The carbon NMR spectrum will show signals corresponding to the eleven carbon atoms of the α-carboline scaffold.

Biological Activity and Signaling Pathways

α-Carboline and its derivatives exhibit a wide range of biological activities, making them promising scaffolds for drug development. Key mechanisms of action include the inhibition of crucial cellular enzymes involved in cancer progression.

Inhibition of Topoisomerase II

Certain α-carboline derivatives have been shown to act as dual inhibitors of microtubule polymerization and topoisomerase II (Top2). Topoisomerase II is an essential enzyme that alters the topology of DNA, playing a critical role in DNA replication, transcription, and chromosome segregation. Inhibition of Top2 leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells.

Caption: α-Carboline inhibits Topoisomerase II, leading to apoptosis.

Inhibition of Anaplastic Lymphoma Kinase (ALK)

α-Carboline derivatives have been developed as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that is often mutated or overexpressed in various cancers, including non-small cell lung cancer and anaplastic large-cell lymphoma. ALK activation leads to the downstream signaling through pathways such as the Ras-ERK, JAK-STAT, and PI3K-Akt pathways, promoting cell proliferation and survival. α-Carboline-based inhibitors can block the ATP-binding site of ALK, thereby inhibiting its kinase activity and downstream signaling.

Caption: α-Carboline inhibits ALK signaling pathways.

Modulation of NF-κB Signaling

Carboline alkaloids have been reported to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of the immune and inflammatory responses, and its dysregulation is implicated in various diseases, including cancer and chronic inflammatory conditions. In the canonical pathway, stimuli such as pro-inflammatory cytokines lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of target genes. Some β-carboline derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα.

Caption: Carboline derivatives can modulate the NF-κB signaling pathway.

References

Synthesis and Purification of α-Carboline-¹⁵N₂: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route and purification strategy for α-Carboline-¹⁵N₂, an isotopically labeled variant of the medicinally important α-carboline scaffold. This document details the experimental protocols, presents quantitative data from analogous syntheses, and includes visualizations of the synthetic workflow and a relevant biological signaling pathway.

Introduction

α-Carboline (9H-pyrido[2,3-b]indole) is a heterocyclic aromatic compound that forms the core structure of numerous natural products and synthetic molecules with a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2] Isotopic labeling of such scaffolds with stable isotopes like ¹⁵N is a powerful technique used in drug discovery and development to trace metabolic pathways, elucidate mechanisms of action, and as internal standards in quantitative mass spectrometry-based assays.[3] This guide focuses on a practical approach for the synthesis of α-Carboline-¹⁵N₂, where both nitrogen atoms in the carboline core are replaced with the ¹⁵N isotope.

Proposed Synthetic Pathway

The synthesis of α-Carboline-¹⁵N₂ can be efficiently achieved through a two-step, one-pot palladium-catalyzed reaction sequence. This approach involves an initial Buchwald-Hartwig amination followed by an intramolecular direct arylation.[1][4] The key to introducing the ¹⁵N isotopes is the use of commercially available ¹⁵N-labeled starting materials. In this proposed synthesis, we will utilize [¹⁵N]-aniline and a dihalopyridine, which will subsequently be aminated with a second ¹⁵N-containing amine source.

A logical and feasible synthetic approach would involve the reaction of a dihalopyridine with two equivalents of a ¹⁵N-labeled amine or one equivalent of two different ¹⁵N-labeled amines. For the purpose of this guide, we will outline a general and robust method using commercially available [¹⁵N]-aniline and a second amination step that can incorporate the second ¹⁵N atom.

Synthetic Workflow Diagram

Caption: Synthetic workflow for α-Carboline-¹⁵N₂.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of α-carbolines and have been modified for the preparation of the ¹⁵N₂-labeled analogue.

Materials and Reagents

-

2,3-Dichloropyridine

-

[¹⁵N]-Aniline (98 atom % ¹⁵N)

-

[¹⁵N]-Ammonia source (e.g., ¹⁵NH₄Cl with a suitable base, or a solution of ¹⁵NH₃)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (B28343), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Silica (B1680970) gel for column chromatography (230-400 mesh)

-

Solvents for chromatography and recrystallization (e.g., hexane (B92381), ethyl acetate, toluene, acetonitrile)

Synthesis of α-Carboline-¹⁵N₂

Step 1 & 2: One-Pot Buchwald-Hartwig Amination and Intramolecular Direct Arylation

-

To an oven-dried Schlenk tube, add palladium(II) acetate (mol% will need to be optimized, typically 1-5 mol%), a suitable phosphine ligand (e.g., triphenylphosphine, 2-4 mol%), and sodium tert-butoxide (2.2 equivalents).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous toluene (or another suitable solvent like dioxane) to the tube.

-

Add 2,3-dichloropyridine (1.0 equivalent) and [¹⁵N]-aniline (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed. This first step forms the intermediate 3-chloro-N-phenyl([¹⁵N])pyridin-2-amine.

-

After the formation of the intermediate, introduce the second ¹⁵N source. This can be achieved by adding a solution of ¹⁵N-ammonia or by generating it in situ from a salt like ¹⁵NH₄Cl with a strong base. The conditions for this second amination and subsequent cyclization will likely require higher temperatures (e.g., 120-180 °C).

-

Continue heating and monitoring the reaction until the formation of the α-carboline-¹⁵N₂ is complete.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of α-Carboline-¹⁵N₂

Column Chromatography

-

Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the top of the column.

-

Elute the column with a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase for carbolines is a mixture of hexane and ethyl acetate. The fractions are collected and analyzed by TLC to identify those containing the pure product.

Recrystallization

-

Combine the fractions containing the pure α-carboline-¹⁵N₂ and evaporate the solvent.

-

Dissolve the solid product in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at room temperature (e.g., toluene or acetonitrile).

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the purified α-Carboline-¹⁵N₂.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of α-carbolines via palladium-catalyzed methods. Please note that these values are for non-labeled or singly-labeled analogues and should be considered as a reference for the synthesis of α-Carboline-¹⁵N₂.

| Parameter | Value | Reference Compound |

| Reaction Yield | ||

| Buchwald-Hartwig Amination | 70-95% | Substituted N-phenylpyridin-2-amines |

| Intramolecular Arylation | 60-85% | Substituted α-carbolines |

| One-Pot Synthesis | 50-80% | Substituted α-carbolines |

| Purity | ||

| After Chromatography | >95% | α-carboline |

| After Recrystallization | >99% | α-carboline |

| Reaction Conditions | ||

| Temperature (Amination) | 80-110 °C | |

| Temperature (Cyclization) | 120-180 °C | |

| Reaction Time | 12-24 hours |

Biological Signaling Pathway

α-Carboline and its derivatives have been shown to interact with various biological targets. One notable pathway is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation, immunity, and cell survival. Some β-carboline alkaloids have been demonstrated to suppress the NF-κB signaling pathway by inhibiting the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.

NF-κB Signaling Pathway Inhibition by a Carboline Derivative

Caption: Inhibition of the NF-κB pathway by a carboline derivative.

Conclusion

This technical guide outlines a robust and feasible strategy for the synthesis and purification of α-Carboline-¹⁵N₂. The proposed palladium-catalyzed one-pot reaction sequence, utilizing commercially available ¹⁵N-labeled starting materials, offers an efficient route to this valuable isotopically labeled compound. The provided experimental protocols and representative quantitative data serve as a strong foundation for researchers to undertake the synthesis of α-Carboline-¹⁵N₂ for its application in drug discovery and development research. The visualization of the NF-κB signaling pathway highlights a potential mechanism of action for this class of compounds, underscoring their therapeutic potential.

References

- 1. One-pot synthesis of alpha-carbolines via sequential palladium-catalyzed aryl amination and intramolecular arylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient synthesis of α- and δ-carbolines by sequential Pd-catalyzed site-selective C-C and twofold C-N coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

alpha-Carboline-15N2 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of α-Carboline-15N2, a labeled variant of the versatile heterocyclic scaffold, α-carboline. This document consolidates key chemical data, detailed synthetic methodologies, and insights into its biological activities and associated signaling pathways, presented for the scientific community engaged in chemical biology and drug discovery.

Core Compound Data: α-Carboline-15N2

The fundamental properties of α-Carboline-15N2 are summarized below. This isotopically labeled compound is a valuable tool for a range of biochemical and pharmacological studies, including metabolic fate determination and target engagement assays.

| Property | Value |

| CAS Number | 1189983-12-7 |

| Molecular Formula | C₁₁H₈¹⁵N₂ |

| Molecular Weight | 170.18 g/mol |

| Synonyms | 9H-Pyrido[2,3-b]indole-¹⁵N₂, α-Carboline-dinitrogen-15 |

Synthetic Protocols

The synthesis of α-carboline can be achieved through various strategies. Below is a detailed protocol for a palladium-catalyzed cross-coupling reaction, which can be adapted for the synthesis of α-Carboline-15N2 by utilizing ¹⁵N-labeled precursors.

Palladium-Catalyzed Synthesis of α-Carboline

This two-step procedure involves an initial Buchwald-Hartwig amination followed by an intramolecular C-H arylation.

Step 1: Synthesis of 3-Chloro-N-phenyl-pyridin-2-amine

-

Reaction Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, combine 2,3-dichloropyridine (B146566) (1.0 equiv), palladium(II) acetate (B1210297) (0.025 equiv), triphenylphosphine (B44618) (0.075 equiv), and sodium tert-butoxide (1.53 equiv).

-

Solvent and Reagent Addition: Add toluene (B28343) to the flask, followed by aniline (B41778) (1.05 equiv).

-

Reaction Conditions: Heat the mixture to 100°C and stir for 16 hours.

-

Work-up and Isolation: Cool the reaction to 0°C and add 2 M HCl. Filter the mixture through Celite, separate the aqueous layer, and neutralize with a 6 M NaOH solution to precipitate the product. Filter the solids, wash with water, and dry under vacuum to yield 3-chloro-N-phenyl-pyridin-2-amine.

Step 2: Intramolecular Arylation to form α-Carboline

-

Reaction Setup: In a sealed tube, combine 3-chloro-N-phenyl-pyridin-2-amine (1.0 equiv), palladium(II) acetate (0.1 equiv), triphenylphosphine (0.3 equiv), and potassium carbonate (2.0 equiv).

-

Solvent Addition: Add N,N-dimethylformamide (DMF) to the mixture.

-

Reaction Conditions: Heat the mixture to 150°C for 16 hours.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to afford α-carboline.

For the synthesis of α-Carboline-15N2, ¹⁵N-labeled aniline or ¹⁵N-labeled 2,3-dichloropyridine would be used as the starting material.

Biological Activities and Signaling Pathways

α-Carboline and its derivatives exhibit a wide range of biological activities, primarily attributed to their ability to interact with nucleic acids and modulate the activity of key cellular enzymes.

DNA Intercalation

The planar aromatic structure of the α-carboline scaffold allows it to intercalate between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells.

Experimental Workflow: DNA Intercalation Assay

A common method to assess DNA intercalation is through a fluorescence-based displacement assay using a fluorescent dye such as ethidium (B1194527) bromide (EtBr), which fluoresces upon binding to DNA.

The Evolving Landscape of α-Carboline: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The α-carboline scaffold, a fused pyridine (B92270) and indole (B1671886) ring system (9H-pyrido[2,3-b]indole), has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activities of α-carboline and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Note on Isotopes: While this guide delves into the biological activities of various α-carboline derivatives, a comprehensive analysis of the specific biological activities of α-carboline isotopes (e.g., deuterated or radiolabeled compounds) is not included due to the limited availability of comparative biological data in the current scientific literature. The primary focus of existing research on labeled α-carbolines is on their use as tracers in metabolic studies or imaging agents, rather than on the differential biological effects of isotopic substitution.

Quantitative Biological Activity Data

The biological potency of α-carboline derivatives has been quantified across various assays. The following tables summarize the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) for different biological activities.

Anticancer Activity

α-Carboline derivatives have shown significant cytotoxic effects against a range of cancer cell lines. The primary mechanisms include inhibition of kinases, DNA intercalation, and induction of apoptosis.

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Neocryptolepine Analogue (47b) | KB | Cytotoxicity | - | [1] |

| Compound 109 | BEL-7402 | Antiproliferative | 0.58 | [2] |

| Compound 55 | A549 | Cytotoxicity | Potent (0.01-0.3 µM range) | [2] |

| Dihydro-α-carboline derivatives | Various Cancer Cell Lines | RalA Inhibition & Proliferation | Varies | [2] |

| Guanidine-substituted derivatives (75 & 77) | Cancer vs. Normal Cells | Selective Cytotoxicity | - | [2] |

| Amino acid/dipeptide derivatives | A549, KB, MCF-7, LoVo | Antiproliferative | Moderate to Good |

Kinase Inhibition

A significant area of investigation for α-carboline derivatives is their potent inhibition of various protein kinases involved in cancer progression.

| Compound | Target Kinase | IC50 (µM) | Reference |

| Compound 96 | ALK (wild-type and mutant) | Potent (non-ATP-competitive) | |

| Compound 97 | ALK (native and mutant) | Selective Inhibition | |

| Compound 10 | ALK | 4.3 | |

| Compound 18 | ALK | 1.6 | |

| Compound 22 | ALK | 1.7 | |

| Benzothiazole 47 | ALK | 0.4 | |

| m-bromophenyl 50 | ALK | 0.8 | |

| Styryl-substituted 63 | ALK | 0.5 | |

| Anisole-substituted 65 | ALK | 0.8 | |

| Styryl-substituted 86 | ALK | 0.34 | |

| ZCH-9 | GSK-3β | 1.71 ± 0.09 |

Antimicrobial Activity

Certain α-carboline derivatives have demonstrated efficacy against bacterial and fungal pathogens.

| Compound | Organism | Activity | Concentration/MIC | Reference |

| Iso-α-carboline (118) | Micrococcus luteus, Kitasatossporia setae | Antibacterial | 0.5 µM/ml | |

| Guanidine-substituted derivative (76) | Candida albicans biofilms | Antifungal | IC50 = 4.2 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of α-carboline derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the α-carboline derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

In Vitro Kinase Inhibition Assay

This assay determines the ability of α-carboline derivatives to inhibit the activity of a specific kinase.

Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a substrate by the kinase. Inhibition is quantified by a decrease in substrate phosphorylation.

Protocol (Example: ALK Kinase Assay):

-

Reaction Setup: In a 96-well plate, combine the recombinant kinase (e.g., ALK), a specific substrate peptide, and the α-carboline inhibitor at various concentrations in a kinase reaction buffer.

-

Initiation: Start the reaction by adding ATP (often radiolabeled with ³²P or ³³P, or in a system with a phosphorylation-specific antibody for detection).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

-

Termination: Stop the reaction, typically by adding a stop solution (e.g., EDTA) or by spotting the mixture onto a filter membrane.

-

Detection:

-

Radiometric Assay: If using radiolabeled ATP, wash the filter membrane to remove unincorporated ATP and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

ELISA-based Assay: If using a phosphorylation-specific antibody, the phosphorylated substrate is captured on an antibody-coated plate and detected using a secondary antibody conjugated to a reporter enzyme (e.g., HRP).

-

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor. Determine the IC50 value from a dose-response curve.

Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

This assay evaluates the potential of α-carboline derivatives to suppress the inflammatory response in macrophages.

Principle: Lipopolysaccharide (LPS) stimulates RAW 264.7 macrophages to produce pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The anti-inflammatory activity is measured by the reduction of these mediators.

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in a suitable medium.

-

Pre-treatment: Pre-treat the cells with various concentrations of the α-carboline derivatives for a specific duration (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 18-24 hours).

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Measure the absorbance at 540 nm. The amount of NO is determined from a sodium nitrite (B80452) standard curve.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α, IL-6, or other cytokines using specific ELISA kits according to the manufacturer's instructions.

-

-

Western Blot Analysis for Inflammatory Proteins:

-

Lyse the cells to extract proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against inflammatory proteins (e.g., iNOS, COX-2, phosphorylated p65) and a loading control (e.g., β-actin).

-

Detect the proteins using a secondary antibody conjugated to HRP and a chemiluminescent substrate.

-

DNA Intercalation Assay

This assay determines if α-carboline derivatives can insert themselves between the base pairs of DNA.

Principle: DNA intercalation can be detected by changes in the physical properties of DNA, such as its viscosity or the unwinding of supercoiled DNA.

Protocol (Viscosity Measurement):

-

DNA Preparation: Prepare a solution of calf thymus DNA in a suitable buffer.

-

Compound Addition: Add increasing concentrations of the α-carboline derivative to the DNA solution.

-

Viscosity Measurement: Measure the viscosity of the solutions using a viscometer. An increase in viscosity is indicative of DNA lengthening due to intercalation.

Protocol (DNA Unwinding Assay):

-

Reaction Setup: Incubate supercoiled plasmid DNA with increasing concentrations of the α-carboline derivative.

-

Topoisomerase I Treatment: Add a small amount of topoisomerase I to relax the supercoiled DNA. Intercalating agents will prevent the complete re-ligation of the DNA strand, leading to a change in its topology.

-

Agarose (B213101) Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

-

Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium (B1194527) bromide) and visualize under UV light. An intercalating agent will cause the supercoiled DNA to unwind and migrate differently on the gel.

Signaling Pathways and Mechanisms of Action

α-Carboline derivatives exert their biological effects by modulating key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the known mechanisms.

Inhibition of Anaplastic Lymphoma Kinase (ALK) Signaling

Several α-carboline derivatives are potent inhibitors of ALK, a receptor tyrosine kinase that is often constitutively active in various cancers.

Caption: Inhibition of the ALK signaling pathway by α-carboline derivatives.

Modulation of the NF-κB Signaling Pathway

α-Carboline derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

Caption: Inhibition of the NF-κB signaling pathway by α-carboline derivatives.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines a typical workflow for screening α-carboline derivatives for their cytotoxic effects.

Caption: A typical experimental workflow for cytotoxicity screening.

Conclusion and Future Directions

The α-carboline scaffold continues to be a fertile ground for the discovery of new bioactive molecules. The diverse biological activities, including potent anticancer, kinase inhibitory, and antimicrobial effects, highlight the therapeutic potential of this class of compounds. The structure-activity relationship studies, although still evolving, are providing valuable insights for the rational design of more potent and selective derivatives.

Future research should focus on several key areas:

-

Mechanism of Action: While kinase inhibition and DNA intercalation are known mechanisms, a deeper understanding of the specific molecular targets and downstream signaling pathways for many derivatives is needed.

-

In Vivo Efficacy and Safety: More extensive in vivo studies are required to translate the promising in vitro results into preclinical and clinical success. This includes evaluating the pharmacokinetic and toxicological profiles of lead compounds.

-

Novel Derivatives: The synthesis and evaluation of novel α-carboline derivatives with improved potency, selectivity, and drug-like properties remain a priority.

-

Isotopic Labeling Studies: A systematic investigation into how isotopic substitution (e.g., deuteration) affects the metabolic stability, pharmacokinetic profile, and ultimately the biological activity of α-carbolines could open new avenues for optimizing drug candidates.

References

The Natural Occurrence of α-Carboline Alkaloids: A Technical Guide for Researchers

Abstract:

This technical guide provides a comprehensive overview of the natural occurrence of α-carboline alkaloids, a class of heterocyclic compounds with significant pharmacological potential. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the sources, biosynthesis, and biological activities of these molecules. Quantitative data on the natural abundance and bioactivity of key α-carboline alkaloids are presented in structured tables for comparative analysis. Detailed experimental protocols for the isolation, purification, and characterization of these compounds are provided, alongside visualizations of their associated signaling pathways and experimental workflows using Graphviz DOT language.

Introduction to α-Carboline Alkaloids

α-Carboline (9H-pyrido[2,3-b]indole) is a heterocyclic aromatic compound consisting of a pyridine (B92270) ring fused to an indole (B1671886) moiety.[1][2] While less common in nature than their β-carboline isomers, α-carboline alkaloids exhibit a diverse and potent range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[3] Their unique structural framework has made them attractive scaffolds for the development of novel therapeutic agents. This guide focuses on the naturally occurring α-carboline alkaloids, their biological sources, and the methodologies used to study them.

Natural Sources and Quantitative Data of α-Carboline Alkaloids

α-Carboline alkaloids have been isolated from a variety of natural sources, including terrestrial plants, marine organisms (tunicates and sponges), and microorganisms. The concentration and yield of these alkaloids can vary significantly depending on the species, geographical location, and extraction methods employed.

Table 1: Quantitative Data of Naturally Occurring α-Carboline Alkaloids

| Alkaloid Name | Natural Source | Organism Type | Yield/Concentration | Reference |

| Neocryptolepine (B1663133) (Cryptotackieine) | Cryptolepis sanguinolenta | Plant (Liana) | ~1.25% w/w in root powder | [4] |

| Isocryptolepine (Cryptosanguinolentine) | Cryptolepis sanguinolenta | Plant (Liana) | 0.08% w/w from dried roots | [1] |

| Grossularine-1 | Dendrodoa grossularia | Marine (Tunicate) | Not specified | |

| Grossularine-2 | Dendrodoa grossularia | Marine (Tunicate) | Not specified | |

| N,N-Didesmethylgrossularine-1 | Polycarpa aurata | Marine (Tunicate) | Not specified | |

| Perophoramidine | Perophora namei | Marine (Tunicate) | Not specified | |

| Kapakahines | Cribrochalina olemda | Marine (Sponge) | Not specified |

Table 2: Bioactivity of Selected α-Carboline Alkaloids

| Alkaloid | Biological Activity | Cell Line/Target | IC50/EC50 | Reference |

| Neocryptolepine (Cryptotackieine) | Cytotoxicity | Various cancer cell lines | Varies (µM range) | |

| Perophoramidine | Cytotoxicity | HCT116 (Colon Cancer) | 60 µM | |

| YCH337 (Derivative) | Topoisomerase II Inhibition | - | - | |

| YCH337 (Derivative) | Microtubule Polymerization Inhibition | - | Average IC50 of 0.3 µM across tumor cells | |

| Perophoramidine-derived fragments | PARP-1 Inhibition | - | IC50 of 1.3 - 1.5 µM |

Biosynthesis of α-Carboline Alkaloids

The biosynthesis of α-carboline alkaloids is believed to originate from the amino acid L-tryptophan. While the specific enzymatic pathways for α-carboline formation are not as well-elucidated as those for β-carbolines, the general mechanism is thought to involve a Pictet-Spengler-type reaction. This reaction involves the condensation of a tryptophan-derived amine (such as tryptamine) with an aldehyde or ketone, followed by cyclization and subsequent aromatization to form the carboline scaffold.

Proposed biosynthetic pathway of the α-carboline scaffold from L-tryptophan.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and characterization of α-carboline alkaloids from natural sources.

General Extraction and Isolation Workflow

The isolation of α-carboline alkaloids typically involves an initial solvent extraction of the dried and powdered source material, followed by acid-base partitioning and chromatographic purification.

General workflow for the extraction and isolation of α-carboline alkaloids.

Detailed Protocol for Extraction of Neocryptolepine from Cryptolepis sanguinolenta

-

Maceration: The dried and powdered roots of Cryptolepis sanguinolenta are macerated with methanol at room temperature for 72 hours.

-

Filtration and Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Extraction:

-

The crude extract is dissolved in 5% hydrochloric acid.

-

The acidic solution is washed with chloroform (B151607) to remove neutral and acidic compounds.

-

The aqueous layer is basified with ammonium (B1175870) hydroxide (B78521) to a pH of 9-10.

-

The basic solution is then extracted with chloroform.

-

-

Purification:

-

The chloroform extract containing the crude alkaloids is concentrated.

-

The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.

-

Fractions are monitored by thin-layer chromatography (TLC).

-

Fractions containing neocryptolepine are combined and further purified by preparative HPLC to yield the pure compound.

-

Characterization Techniques

The structural elucidation of isolated α-carboline alkaloids is achieved through a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish connectivity between atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and exact mass of the molecule. Fragmentation patterns observed in MS/MS experiments provide further structural information.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for the purification and quantification of α-carboline alkaloids. A validated HPLC method can be used to determine the concentration of a specific alkaloid in a crude extract or a purified sample.

Signaling Pathways and Mechanisms of Action

Several naturally occurring and synthetic α-carboline alkaloids have been shown to exert their biological effects by modulating key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

N,N-Didesmethylgrossularine-1 has been reported to inhibit the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition is a key mechanism for the anti-inflammatory effects of this compound. The alkaloid prevents the degradation of IκB-α, which in turn sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes.

References

- 1. Isolation and synthesis of cryptosanguinolentine (isocryptolepine), a naturally-occurring bioactive indoloquinoline alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities [ouci.dntb.gov.ua]

- 3. Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

α-Carboline-15N2: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for α-Carboline-15N2, a nitrogen-15 (B135050) isotopically labeled derivative of the versatile α-carboline scaffold. Understanding the stability profile of this compound is critical for ensuring its integrity in research and development applications, from metabolic studies to its use as an internal standard in analytical methods. This document outlines general stability characteristics, recommended storage, handling protocols, and a framework for stability testing based on established regulatory guidelines.

Core Stability and Storage Recommendations

While specific, long-term stability data for α-Carboline-15N2 is not extensively published, the general characteristics of carboline alkaloids and nitrogen-containing heterocycles provide a strong basis for recommended handling and storage.[1][2][3] α-Carbolines are generally stable crystalline solids under standard laboratory conditions.[4] However, exposure to heat, light, humidity, and certain chemical conditions can lead to degradation.

Table 1: Recommended Storage and Handling Conditions for α-Carboline-15N2

| Parameter | Recommendation | Rationale & Considerations |

| Temperature | Room Temperature (20-25°C) or Refrigerated (2-8°C) | Storing at controlled room temperature is often sufficient for short-term use. For long-term storage, refrigeration is recommended to minimize the rate of any potential degradation. Avoid freezing, as this can introduce moisture condensation upon thawing.[4] |

| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | While stable in air, storage under an inert atmosphere is a best practice to prevent long-term oxidative degradation. |

| Light | Protect from Light (Amber Vial) | Aromatic heterocyclic compounds can be susceptible to photolytic degradation. Storing in a light-resistant container, such as an amber vial, is crucial. |

| Moisture | Keep Tightly Closed in a Dry Place | α-Carboline-15N2 is likely hygroscopic. Absorption of moisture can lead to hydrolysis or accelerate other degradation pathways. Use of a desiccator for storage is advisable. |

| Form | Solid | Storing the compound as a solid is preferable to in-solution. Solutions, especially in protic solvents, may be less stable and more prone to degradation. |

Understanding Potential Degradation Pathways

The tricyclic aromatic structure of α-carboline, while generally stable, possesses sites susceptible to chemical modification under stress conditions. Key potential degradation pathways include:

-

Oxidation: The indole (B1671886) nitrogen and the pyridine (B92270) ring can be susceptible to oxidation, particularly in the presence of light and oxygen. This can lead to the formation of N-oxides or other oxidized derivatives.

-

Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of radicals and subsequent degradation products.

-

Hydrolysis: While less common for the core structure, substituted α-carbolines with hydrolyzable functional groups could be susceptible to degradation in the presence of water, especially at non-neutral pH.

-

Thermal Decomposition: At elevated temperatures, typically above 250°C for related nitrogen-rich heterocyclic compounds, thermal decomposition can occur, leading to fragmentation of the molecule.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of α-Carboline-15N2, a formal stability testing program should be implemented. The following protocols are adapted from the International Council for Harmonisation (ICH) guideline Q1A(R2), which provides a framework for stability testing of new drug substances.

Long-Term Stability Testing

-

Objective: To establish the re-test period or shelf life under recommended storage conditions.

-

Methodology:

-

Store a minimum of three batches of α-Carboline-15N2 under the proposed long-term storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

-

Test the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

At each time point, analyze the samples for appearance, purity (using a stability-indicating HPLC method), and content.

-

Evaluate for the appearance of any degradation products.

-

Accelerated Stability Testing

-

Objective: To predict the long-term stability by subjecting the compound to exaggerated storage conditions.

-

Methodology:

-

Store a minimum of three batches of α-Carboline-15N2 at accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

-

Test the samples at intervals (e.g., 0, 3, and 6 months).

-

Analyze the samples using the same methods as in the long-term study.

-

Significant changes under these conditions may warrant testing at an intermediate condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH).

-

Stress Testing (Forced Degradation)

-

Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule. This is also crucial for developing and validating a stability-indicating analytical method.

-

Methodology:

-

Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

-

Humidity Stress: Expose the solid compound to high humidity (e.g., 90% RH) at an elevated temperature (e.g., 40°C).

-

Photostability: Expose the solid compound and a solution to a controlled light source (as per ICH Q1B guidelines).

-

Acid/Base Hydrolysis: Treat a solution of the compound with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room temperature and elevated temperature.

-

Oxidative Stress: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Analysis: Analyze the stressed samples by a suitable method (e.g., LC-MS) to separate and identify the parent compound and any degradation products.

-

Visualizing Stability and Signaling Context

To better understand the factors influencing the stability of α-Carboline-15N2 and its potential biological interactions, the following diagrams are provided.

Caption: Factors influencing the stability of α-Carboline-15N2.

α-Carboline derivatives are known to interact with various cellular signaling pathways, often exhibiting inhibitory effects on kinases. The following diagram illustrates a generalized signaling pathway where an α-carboline derivative acts as a kinase inhibitor.

Caption: Generalized signaling pathway inhibited by an α-carboline derivative.

By adhering to the recommended storage and handling conditions and by implementing a robust stability testing program, researchers can ensure the quality and reliability of α-Carboline-15N2 in their studies.

References

Technical Guide to α-Carboline-15N2: A Tool for Advanced Research

This technical guide provides a comprehensive overview of α-Carboline-15N2, a stable isotope-labeled compound designed for use by researchers, scientists, and drug development professionals. This document details available supplier information, purity specifications, and potential applications, with a focus on its utility in quantitative analysis and as a tracer in metabolic studies.

Supplier and Purity Information

α-Carboline-15N2 is available from several specialized chemical suppliers. While purity specifications can be lot-dependent, high-purity grades are available, often essential for sensitive analytical applications. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| BLD Pharm | 1189983-12-7 | C₁₁H₈¹⁵N₂ | 170.18 | Purity/Specification information available upon inquiry.[1] |

| LGC Standards | 1189983-12-7 | C₁₁H₈¹⁵N₂ | 170.18 | Sold as a stable isotope product. Certificate of Analysis provided.[2] |

| MedchemExpress | 1189983-12-7 | C₁₁H₈¹⁵N₂ | 170.18 | Suggested for use as an internal standard for quantitative analysis. |

Note on Purity: While specific CoAs for α-Carboline-15N2 were not publicly available, a detailed synthesis and purification protocol for the unlabeled α-carboline has been published. This procedure, involving recrystallization, has been shown to yield the compound in >99% purity, as determined by quantitative NMR (qNMR). It is reasonable to expect that suppliers of the ¹⁵N-labeled analog employ similarly rigorous purification and quality control methods.

Experimental Protocols

The primary application of α-Carboline-15N2 is as an internal standard in quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. Its chemical identity to the unlabeled analyte, with a distinct mass difference, allows for precise correction of sample loss during preparation and variations in instrument response.

Representative Protocol: Quantification of an α-Carboline Analog in a Biological Matrix using LC-MS/MS

This protocol is adapted from methodologies used for the quantification of similar carboline alkaloids and demonstrates how α-Carboline-15N2 would be employed as an internal standard.

Objective: To quantify the concentration of a hypothetical α-carboline-based drug candidate in rat plasma.

Materials:

-

Rat plasma samples

-

α-Carboline-15N2 (Internal Standard, IS)

-

Unlabeled α-carboline drug candidate (Analyte)

-

Acetonitrile (B52724) (ACN)

-

Formic Acid (FA)

-

Water, HPLC grade

-

Solid Phase Extraction (SPE) cartridges

-

LC-MS/MS system

Methodology:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of the analyte and the IS (α-Carboline-15N2) in a suitable organic solvent (e.g., methanol (B129727) or DMSO).

-

Create a series of calibration standards by spiking blank rat plasma with known concentrations of the analyte.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation & SPE):

-

To 100 µL of each plasma sample (calibration standards, QCs, and unknown samples), add 10 µL of the α-Carboline-15N2 internal standard solution at a fixed concentration.

-

Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube.

-

Perform solid-phase extraction (SPE) for further cleanup if necessary, following the manufacturer's protocol for the chosen SPE cartridge.

-

Evaporate the final eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Analyte (unlabeled): Determine the precursor ion (e.g., [M+H]⁺) and a suitable product ion.

-

Internal Standard (α-Carboline-15N2): The precursor ion will be [M+2+H]⁺ due to the two ¹⁵N atoms. A corresponding product ion should be determined.

-

-

Optimize collision energy and other MS parameters for both the analyte and the IS.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Signaling Pathways and Biological Context

α-Carboline and its derivatives are known to possess a wide range of biological activities, interacting with various cellular targets and signaling pathways. These activities include anti-tumor, anti-microbial, and anti-inflammatory properties.

One of the key areas of research for α-carboline derivatives is in the development of kinase inhibitors. For example, certain α-carboline compounds have been identified as inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that is a key oncogenic driver in several cancers, including non-small cell lung cancer.

The diagram below illustrates a simplified representation of the ALK signaling pathway. α-Carboline-15N2 could be used in pharmacokinetic studies of novel α-carboline-based ALK inhibitors to understand their absorption, distribution, metabolism, and excretion (ADME) properties, which is a critical step in drug development.

Caption: Simplified ALK signaling pathway and the point of inhibition by α-carboline derivatives.

Visualization of Experimental Workflow

The use of a stable isotope-labeled internal standard like α-Carboline-15N2 is a cornerstone of modern quantitative bioanalysis. The following workflow diagram illustrates the key steps in a typical experiment.

Caption: General workflow for quantitative analysis using a stable isotope-labeled internal standard.

References

Methodological & Application

Application Notes and Protocols for the Use of α-Carboline-¹⁵N₂ in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of α-Carboline-¹⁵N₂ as an internal standard in quantitative mass spectrometry assays. The protocols outlined below are intended to serve as a foundational methodology, which can be adapted and optimized for specific biological matrices and analytical instrumentation.

Introduction to α-Carboline and Isotope Dilution Mass Spectrometry

α-Carboline (9H-pyrido[2,3-b]indole) is a heterocyclic compound that can be formed during the cooking of meat and is also under investigation for various biological activities.[1][2] Accurate quantification of α-carboline in biological samples is crucial for toxicological studies and pharmaceutical development.

Isotope dilution mass spectrometry is the gold standard for quantitative analysis, offering high precision and accuracy. This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte, in this case, α-Carboline-¹⁵N₂, to the sample.[3] Because the labeled standard is chemically identical to the analyte, it experiences the same variations during sample preparation, chromatography, and ionization.[3] By measuring the ratio of the mass spectrometric response of the native analyte to the labeled internal standard, accurate quantification can be achieved, compensating for matrix effects and other sources of variability.

Quantitative Data

The following table summarizes the key mass-to-charge ratios for α-carboline and its ¹⁵N₂-labeled internal standard.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) | Predicted Product Ions (m/z) |

| α-Carboline | C₁₁H₈N₂ | 168.19[2] | 169.07 | 142.06, 115.05, 89.04 |

| α-Carboline-¹⁵N₂ | C₁₁H₈¹⁵N₂ | 170.18 | 171.07 | 143.06, 115.05, 89.04 |

Note: Predicted product ions are based on common fragmentation patterns of heterocyclic aromatic compounds, such as the loss of HCN or C₂H₂N, and retro-Diels-Alder reactions. Optimal transitions and collision energies should be determined empirically on the specific mass spectrometer being used.

Experimental Protocols

Synthesis of α-Carboline-¹⁵N₂

Sample Preparation from Biological Matrices (Plasma)

The following is a general protocol for the extraction of α-carboline from plasma. This protocol may require optimization depending on the specific characteristics of the sample and the desired limit of quantification.

Workflow for Sample Preparation

Caption: General workflow for the extraction of α-carboline from plasma samples.

Protocol:

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of α-Carboline-¹⁵N₂ internal standard solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions for the development of a quantitative LC-MS/MS method for α-carboline.

LC Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

MS/MS Parameters (Triple Quadrupole)

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| MRM Transitions | See Table in Section 2. Collision energies should be optimized for each transition. |

Data Acquisition and Analysis Workflow

Caption: Workflow for data acquisition and quantification in an LC-MS/MS assay.

Signaling Pathway Considerations

Current literature does not point to a specific, well-defined signaling pathway directly modulated by α-carboline. However, α-carboline and its derivatives have been investigated for a range of biological activities, including anti-tumor and anti-Alzheimer's disease properties, suggesting potential interactions with various cellular targets. For instance, some carboline derivatives have been shown to inhibit kinases or interact with DNA topoisomerases. Further research is needed to elucidate the precise molecular mechanisms and signaling pathways affected by α-carboline.

The diagram below illustrates a generalized kinase signaling cascade, which represents a potential, though not confirmed, target for α-carboline based on the activities of related compounds.

Hypothetical Kinase Signaling Pathway

Caption: A generalized kinase signaling cascade that could be a hypothetical target for α-carboline.

References

Application Note: Quantification of α-Carboline in Human Plasma using α-Carboline-¹⁵N₂ as an Internal Standard by LC-MS/MS

Abstract

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of α-Carboline in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, α-Carboline-¹⁵N₂, was utilized. The methodology employs a straightforward protein precipitation extraction procedure, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving α-Carboline. All validation parameters were assessed according to the FDA guidelines for bioanalytical method validation.

Introduction

α-Carboline is a heterocyclic compound that serves as a core structural motif in various biologically active molecules, including potential therapeutic agents.[1][2][3] Accurate quantification of α-Carboline in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties in drug development. The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative LC-MS/MS bioanalysis as it effectively compensates for variability in sample preparation and potential matrix effects. In this study, we have developed and validated a method using α-Carboline-¹⁵N₂ as the internal standard for the precise quantification of α-Carboline in human plasma.

Experimental

Materials and Reagents

-

Analytes: α-Carboline (purity ≥98%), α-Carboline-¹⁵N₂ (isotopic purity ≥99%)

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water

-

Matrix: Drug-free human plasma (K₂EDTA)

Instrumentation

-

LC System: Shimadzu Nexera X2 UHPLC

-

MS System: SCIEX QTRAP 6500+ Mass Spectrometer with a Turbo V™ ion source

-

Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

Sample Preparation

A protein precipitation method was employed for the extraction of α-Carboline from human plasma.

-

To 50 µL of plasma sample, add 10 µL of α-Carboline-¹⁵N₂ internal standard working solution (100 ng/mL in 50% methanol).

-

Add 200 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 95% B in 3.0 min, hold for 1.0 min, return to initial conditions |

| Total Run Time | 5.0 minutes |

Mass Spectrometry Conditions:

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions for α-Carboline and α-Carboline-¹⁵N₂ were optimized for quantitative analysis.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

| α-Carboline | 169.1 | 142.1 | 80 V | 35 eV |

| α-Carboline-¹⁵N₂ | 171.1 | 144.1 | 80 V | 35 eV |

Calibration Standards and Quality Controls

Calibration standards and quality control (QC) samples were prepared by spiking known concentrations of α-Carboline into drug-free human plasma.

| Sample Type | Concentration (ng/mL) |

| Calibration Standard 1 | 0.1 |

| Calibration Standard 2 | 0.2 |

| Calibration Standard 3 | 0.5 |

| Calibration Standard 4 | 1.0 |

| Calibration Standard 5 | 5.0 |

| Calibration Standard 6 | 10.0 |

| Calibration Standard 7 | 50.0 |

| Calibration Standard 8 | 100.0 |

| Lower Limit of Quantification (LLOQ) QC | 0.1 |

| Low QC | 0.3 |

| Medium QC | 3.0 |

| High QC | 80.0 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of α-Carboline in human plasma.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.1 to 100.0 ng/mL. A weighted (1/x²) linear regression was used to generate the calibration curve. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL with a signal-to-noise ratio >10.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using four levels of QC samples (LLOQ, Low, Medium, and High) in six replicates. The results are summarized in the table below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ QC | 0.1 | 6.8 | 105.2 | 8.5 | 103.7 |

| Low QC | 0.3 | 5.2 | 98.9 | 6.1 | 101.5 |

| Medium QC | 3.0 | 4.1 | 102.3 | 5.3 | 100.8 |

| High QC | 80.0 | 3.5 | 97.6 | 4.7 | 99.2 |

All accuracy and precision values were within the acceptable limits set by the FDA guidelines (±15% for QCs, ±20% for LLOQ).

Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak areas of α-Carboline in post-extraction spiked plasma samples with those in neat solutions. The recovery was determined by comparing the peak areas in pre-extraction spiked samples to those in post-extraction spiked samples.

| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |

| Low QC | 0.3 | 98.2 | 91.5 |

| High QC | 80.0 | 101.5 | 93.2 |

The results indicate that the matrix effect was negligible, and the recovery was consistent and high.

Visualizations

Caption: Experimental workflow for the quantification of α-Carboline.

References

Application Note: Probing Protein-Ligand Interactions with 1H-15N HSQC NMR using α-Carboline-¹⁵N₂

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Carboline (9H-pyrido[2,3-b]indole) is a heterocyclic scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti-tumor, anti-inflammatory, and neuroprotective properties.[1][2] As a "privileged scaffold," it serves as a valuable starting point for the development of novel therapeutics.[1] In modern drug discovery, particularly in fragment-based drug discovery (FBDD), understanding the direct interaction between a small molecule (ligand) and its biological target (e.g., a protein) is crucial for hit identification and lead optimization.[3][4]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing such interactions at an atomic level. The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly sensitive for this purpose. By isotopically labeling the ligand with ¹⁵N, the 1H-15N HSQC experiment provides a unique spectral "fingerprint" of the molecule. This application note provides a detailed protocol for utilizing α-Carboline-¹⁵N₂ in 1H-15N HSQC experiments to detect and characterize its binding to a protein target.

Principle of the 1H-15N HSQC Experiment

The 1H-15N HSQC experiment is a two-dimensional NMR technique that correlates the chemical shifts of protons directly bonded to ¹⁵N nuclei. Magnetization is transferred from the highly sensitive ¹H nucleus to the attached ¹⁵N nucleus, evolves during an indirect time period (t1), and is then transferred back to the ¹H for detection (t2). The result is a 2D spectrum where each peak corresponds to a specific H-N bond in the molecule.

When the ¹⁵N-labeled ligand binds to a larger protein, its chemical environment changes, leading to perturbations in the chemical shifts of the H-N signals. These changes, known as Chemical Shift Perturbations (CSPs), provide direct evidence of binding and can be used to map the interaction interface.

Application: Screening α-Carboline-¹⁵N₂ Against a Protein Target

This section describes a hypothetical experiment screening α-Carboline-¹⁵N₂ against a protein kinase, a common target for carboline-based inhibitors. The α-carboline molecule contains two nitrogen atoms: the indole (B1671886) nitrogen (N-9) and the pyridine (B92270) nitrogen (N-6). For this experiment, both are presumed to be ¹⁵N-labeled.

Data Presentation: Illustrative Chemical Shift Perturbations

The following table presents hypothetical ¹H and ¹⁵N chemical shift data for α-Carboline-¹⁵N₂ in its free form and when bound to a target protein. The observation of significant changes in chemical shifts upon addition of the protein is a clear indicator of interaction.

| Nitrogen Atom | State | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) | Chemical Shift Perturbation (Δδ, ppm)* |

| N-9-H | Free Ligand | 11.78 | 250.5 | - |

| Bound Ligand | 12.15 | 253.2 | 0.65 | |

| N-6 | Free Ligand | (No attached proton) | 310.0 | - |

| Bound Ligand | (No attached proton) | 308.5 | 1.5 |

Note: The N-6 atom of the pyridine ring does not have a directly attached proton and would not be visible in a standard 1H-15N HSQC spectrum. It would require a long-range HSQC (HMBC) experiment for detection. The chemical shift perturbation is shown here for completeness of the binding interaction model. The N-9-H group, however, provides a distinct and sensitive probe for binding in a standard HSQC experiment. The data presented is for illustrative purposes only.

Detailed Experimental Protocols

Synthesis of α-Carboline-¹⁵N₂ (Conceptual)

The synthesis of isotopically labeled heterocycles is a specialized process. A potential route for α-Carboline-¹⁵N₂ could involve a palladium-catalyzed cross-coupling reaction followed by an intramolecular nucleophilic aromatic substitution (SNAr).

-

Starting Materials: A key step would be the use of ¹⁵N-labeled precursors, such as [¹⁵N]-2-haloaniline.

-

Cross-Coupling: Negishi cross-coupling of the ¹⁵N-labeled aniline (B41778) with a functionalized fluoropyridine.

-

Cyclization: An intramolecular SNAr reaction to form the tricyclic α-carboline ring system. The reaction would be heated to facilitate the ring closure.

-

Purification: The final product would be purified using column chromatography or recrystallization.

Sample Preparation

-

Stock Solutions: Prepare concentrated stock solutions of α-Carboline-¹⁵N₂ (e.g., 10 mM in DMSO-d₆) and the target protein (e.g., 1 mM in NMR buffer).

-